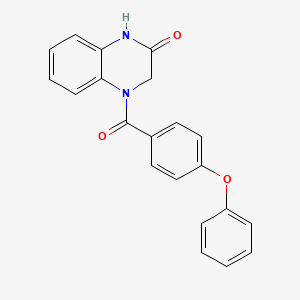

4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4-(4-phenoxybenzoyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3/c24-20-14-23(19-9-5-4-8-18(19)22-20)21(25)15-10-12-17(13-11-15)26-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBPSJFUVAYLIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation-Cyclization of o-Phenylenediamine

A widely adopted route involves the reaction of o-phenylenediamine with ethyl 2-bromoacetate in dimethylformamide (DMF) under triethylamine catalysis. This stepwise process generates an intermediate ethyl ester, which undergoes intramolecular cyclization under basic conditions to yield 3,4-dihydroquinoxalin-2(1H)-one. Key parameters include:

Bargellini Reaction for 3,3-Disubstituted Derivatives

The Bargellini reaction employs trichloromethylcarbinol electrophiles and o-phenylenediamines under phase-transfer conditions (e.g., tetrabutylammonium bromide). This one-pot method facilitates the formation of 3,3-disubstituted dihydroquinoxalinones with moderate to excellent yields (33–93%). For example:

Photochemical Reduction of Nitro Precursors

A photoredox approach reduces nitro groups in 2-fluoronitrobenzene derivatives using iron or hydrogen gas with palladium catalysts. Subsequent cyclization with glycine methyl ester hydrochloride yields enantiopure dihydroquinoxalinones. Conditions include:

- Reductant : Fe (4 equiv) in glacial acetic acid

- Catalyst : Pd/C (10% w/w) for hydrogenation

- Purification : Column chromatography (hexane:EtOAc).

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

Temperature and Time Dependencies

- Low temperatures (0–5°C) favor regioselective acylation.

- Extended reaction times (>6 hours) increase byproduct formation in Friedel-Crafts reactions.

Purification Strategies

- Crystallization : Ethanol or hexane/EtOAc mixtures yield high-purity products.

- Chromatography : Silica gel with 10–20% acetone in hexane resolves polar intermediates.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkylation-Cyclization | o-Phenylenediamine, ethyl bromoacetate | DMF, reflux | 60–75 | Scalable, minimal byproducts | Requires multiple steps |

| Bargellini Reaction | Trichloromethylcarbinol, o-phenylenediamine | Phase-transfer, RT | 33–93 | One-pot synthesis, diverse substituents | Low regioselectivity |

| Friedel-Crafts | Dihydroquinoxalinone, 4-phenoxybenzoyl chloride | DCM, AlCl₃ | 50–65 | Direct functionalization | Moisture-sensitive conditions |

| Schotten-Baumann | Dihydroquinoxalinone, 4-phenoxybenzoyl chloride | NaOH, THF/water | 70–80 | High yield, simple workup | Limited to reactive acyl chlorides |

Chemical Reactions Analysis

Types of Reactions

4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like sodium hypochlorite.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxybenzoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Sodium hypochlorite, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Aluminum chloride, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydroquinoxaline compounds .

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one serves as a valuable building block for creating more complex molecules. Its ability to undergo various chemical reactions—including oxidation and reduction—makes it a versatile reagent in polymer chemistry and materials science.

Biology

The compound has been investigated for its potential as a biochemical probe. Studies have shown that it may inhibit specific enzymes, making it a candidate for further exploration in enzyme inhibition studies. Its unique structure allows for interactions with various molecular targets, potentially modulating oxidative stress and affecting signaling pathways.

Medicine

Research into the therapeutic properties of this compound has highlighted its anti-inflammatory and anticancer activities. For instance, preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.

Industrial Applications

In industrial settings, this compound is utilized in developing advanced materials such as polymers and coatings. Its unique chemical properties allow for the enhancement of material performance in various applications.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases. In vitro assays demonstrated promising inhibitory activity, supporting further research into its role as a therapeutic agent for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The pathways involved can include modulation of oxidative stress and inhibition of specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Aromatic vs.

- Electron-Donating vs. Withdrawing Groups: Nicotinoyl (27c) introduces a polar pyridine ring, which may reduce cellular permeability compared to the electron-neutral phenoxybenzoyl group .

- Functional Group Impact : Dicarboxylic derivatives (e.g., C14) exhibit superior sGC activation due to hydrogen-bonding interactions with the Y-S-R motif, a feature absent in the target compound .

Antitumor Activity:

- Scaffold-Hopped Derivatives (13c, 13d, 13e): Exhibit nanomolar GI50 values (4.6–9.6 nM) in cellular assays, comparable to clinical candidate CA-3. These compounds inhibit tubulin polymerization by targeting the colchicine binding site . The target compound’s phenoxybenzoyl group may similarly disrupt microtubule dynamics but requires empirical validation.

- Quinazolin-4-yl Derivatives (6l, 6m): Induce G2/M phase arrest, mimicking CA-4’s mechanism. Substituents like cyanophenyl (6l, 6m) enhance potency, suggesting that electron-withdrawing groups may stabilize target interactions .

sGC Activation:

- Dicarboxylic Derivatives (C14): Show 4.8-fold activation of heme-free sGC (EC50 = 1.8 μM), attributed to dual hydrogen-bonding and hydrophobic interactions .

Physicochemical and Pharmacokinetic Properties

- Solubility: Compound 13d (scaffold-hopped) demonstrates improved aqueous solubility over lead compound 2a, highlighting the role of substituent polarity . The target compound’s phenoxybenzoyl group may reduce solubility compared to heterocyclic analogs (27a, 27b).

- Metabolic Stability : Derivatives with methyl groups (e.g., 3,3-dimethyl in CAS 727717-71-7) exhibit enhanced stability due to steric hindrance against enzymatic degradation . The target compound’s lack of such groups may necessitate structural optimization for in vivo efficacy.

Biological Activity

4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound notable for its unique structure and potential biological activities. This compound integrates a quinoxaline core with a phenoxybenzoyl group, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps. A common method includes the acylation of 4-phenoxybenzoic acid with appropriate reagents under controlled conditions. Key reagents often used include dichloromethane as a solvent and aluminum chloride as a catalyst. The overall process requires careful temperature control and purification techniques such as crystallization or chromatography to yield high-purity products.

Anticancer Properties

Recent studies have indicated that compounds within the dihydroquinoxalin-2-one class exhibit significant anticancer properties. For instance, derivatives of 3,4-dihydroquinoxalin-2-one have shown promising results in inhibiting the proliferation of various cancer cell lines. In particular, some compounds have been tested against human epidermoid carcinoma cells (KB cells) and demonstrated dose-dependent inhibition of cell growth .

Table 1: Biological Activity of Selected Dihydroquinoxalin-2-ones

Anti-inflammatory Effects

In addition to anticancer properties, some studies have highlighted the anti-inflammatory effects of dihydroquinoxalin-2-one derivatives. They have been shown to act as antagonists at various receptors involved in inflammatory processes, demonstrating potential therapeutic applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes or modulate signaling pathways related to oxidative stress and inflammation. This modulation may lead to reduced cell proliferation in cancerous tissues and decreased inflammatory responses in other contexts.

Case Studies

Several case studies have explored the biological activity of similar compounds:

-

Study on Antitumor Activity :

A study investigated the effects of a phenoxazine derivative on KB cells, where it was found to inhibit cell proliferation effectively without intercalating DNA, suggesting a unique mode of action distinct from other known anticancer agents like actinomycin D . -

Clinical Trials :

Compounds related to the dihydroquinoxalin series have been subjected to clinical trials for their efficacy against HIV-1, showcasing their potential as antiviral agents alongside their anticancer properties .

Q & A

Basic Research Questions

What are the common synthetic routes for preparing 4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one, and how do reaction conditions influence yield?

Answer:

The compound is synthesized via condensation of substituted phenylenediamine derivatives with carbonyl-containing intermediates. For example:

- Step 1: React o-phenylenediamine with ethyl glyoxalate to form a quinoxalin-2(1H)-one scaffold (85% yield under ethanol at 45°C) .

- Step 2: Introduce the 4-phenoxybenzoyl group via nucleophilic substitution or Friedel-Crafts acylation. NaH in DMF facilitates benzylation (64–68% yield) .

Key variables: Solvent polarity (DMF vs. THF), temperature (0°C to rt for reduction steps), and stoichiometry of NaCNBH₃ for selective reduction .

How is the purity and structural integrity of this compound validated in academic settings?

Answer:

- Analytical methods:

- HPLC-MS (≥95% purity threshold) with C18 columns and acetonitrile/water gradients.

- NMR: Confirm regiochemistry via coupling constants (e.g., J = 8–10 Hz for aromatic protons) .

- X-ray crystallography: Resolve ambiguities in dihydroquinoxaline ring conformation (mean C–C bond length: 0.002 Å error margin) .

Advanced Research Questions

What strategies resolve contradictions in spectral data (e.g., unexpected NOESY correlations or downfield carbonyl shifts)?

Answer:

- Case study: A downfield shift in the carbonyl (C=O) peak (e.g., 170–175 ppm in ¹³C NMR) may indicate keto-enol tautomerism. Validate via:

- Variable-temperature NMR to track dynamic equilibria.

- DFT calculations (B3LYP/6-31G*) to model electronic environments .

- Unexpected NOESY: Use rotational NOE experiments to distinguish through-space vs. through-bond interactions .

How can the pharmacological activity of this compound be evaluated against structurally related analogs?

Answer:

- Biological assays:

- Receptor binding: Radioligand displacement assays (e.g., GABAₐ receptor IC₅₀ determination using [³H]-flunitrazepam) .

- Cytotoxicity: MTT assays on HEK-293 or HepG2 cells (72-hour exposure, 10–100 µM range).

- SAR analysis: Compare substituent effects (e.g., electron-withdrawing groups on the phenoxy ring enhance receptor affinity by 2–3 log units) .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

- Chiral resolution: Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Asymmetric catalysis: Employ Pd(PPh₃)₄ with chiral ligands (e.g., BINAP) for Suzuki couplings (91% yield, >90% ee) .

- Scale-up risks: Exothermic acylation steps require controlled addition rates (<1 mL/min) to prevent racemization .

Methodological Guidance

How to design a stability study for this compound under physiological conditions?

Answer:

- Experimental setup:

- Incubate in PBS (pH 7.4) at 37°C for 24–72 hours.

- Monitor degradation via LC-MS/MS (MRM transitions for parent and hydrolyzed products).

- Key findings: Ester groups hydrolyze faster than amides (t₁/₂ = 4–6 hours vs. >24 hours) .

What computational tools predict metabolic pathways and potential toxicity?

Answer:

- Software:

- PISTACHIO/BKMS_METABOLIC for phase I/II metabolism predictions (e.g., CYP3A4-mediated oxidation).

- EPA DSSTox to assess ecotoxicological endpoints (e.g., LC₅₀ for aquatic organisms) .

- Validation: Compare in silico results with in vitro microsomal assays (rat liver S9 fractions) .

Data Contradiction Analysis

How to address discrepancies between theoretical and experimental logP values?

Answer:

- Case example: A calculated logP (ChemAxon) of 3.2 vs. experimental 2.8 suggests unaccounted hydrogen bonding.

- Method adjustments: Use shake-flask HPLC (octanol/water partitioning) with UV detection at λₘₐₓ = 254 nm.

- Correct for ionization: Measure logD at pH 7.4 if the compound is ionizable (pKa ≈ 4.5 for the quinoxaline NH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.